

Enantioselective Properties of Quizalofop-P-tefuryl: A Technical Guide

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Compound of Interest

Compound Name: Quizalofop-P-tefuryl

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Abstract

Quizalofop-P-tefuryl, the (R)-enantiomer of the chiral herbicide quizalofop-tefuryl, is a selective post-emergence herbicide widely used for the control of grass weeds in broadleaf crops. Its herbicidal activity is primarily attributed to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants. This technical guide provides an in-depth analysis of the enantioselective properties of **Quizalofop-P-tefuryl**, focusing on its differential bioactivity, metabolic fate, and environmental degradation. The document includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its mechanism of action and analytical workflows to support further research and development in this area.

Introduction

Quizalofop-P-tefuryl belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides. As a chiral compound, it exists as two enantiomers, the (R)- and (S)-forms. The herbicidal efficacy of this class of compounds is predominantly associated with the (R)-enantiomer, which is a more potent inhibitor of the target enzyme, acetyl-CoA carboxylase (ACCase).^[1] **Quizalofop-P-tefuryl** is a proherbicide that is rapidly metabolized in plants and other organisms to its biologically active form, quizalofop-P acid ((R)-quizalofop).^[2] Understanding the enantioselective behavior of **Quizalofop-P-tefuryl** is crucial for optimizing its efficacy, assessing its environmental impact, and ensuring regulatory compliance.

Enantioselective Bioactivity

The primary mode of action of **Quizalofop-P-tefuryl** is the inhibition of ACCase, which disrupts fatty acid synthesis and ultimately leads to the death of susceptible grass species.[3] The (R)-enantiomer (quizalofop-P) exhibits significantly higher inhibitory activity against ACCase compared to the (S)-enantiomer.

Quantitative Data on Bioactivity

The differential activity of quizalofop enantiomers against ACCase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

Enantiomer/Mixture	Target Organism/Enzyme Source	IC50 (μM)	Reference
Quizalofop (racemic)	Wheat ACCase (wildtype)	0.486	[4]
Quizalofop (racemic)	Wheat ACCase (resistant mutant - 1 genome)	19.3	[4]
(R)-Quizalofop	Wheat ACCase CT domain (simulation)	Binding Energy: -6.07 kcal/mol	[5]
(S)-Quizalofop	Wheat ACCase CT domain (simulation)	Binding Energy: -5.70 kcal/mol	[5]

Enantioselective Metabolism and Degradation

Quizalofop-P-tefuryl undergoes metabolic transformation in various organisms and environmental matrices. This degradation is often enantioselective, leading to changes in the enantiomeric ratio of the parent compound and its metabolites over time.

Metabolic Pathway

In plants and soil, **Quizalofop-P-tefuryl** is hydrolyzed to its active form, quizalofop-acid. Further degradation can occur, leading to the formation of metabolites such as 6-chloroquinoxalin-2-ol (CHQ), (R)-2-(4-hydroxyphenoxy)propionic acid (PPA), and dihydroxychloroquinoxalin (CHHQ).[6]

Quantitative Data on Degradation and Enantiomeric Composition

Studies have shown that the degradation rates of quizalofop enantiomers can differ in various environments. Furthermore, commercial formulations may not be enantiomerically pure.

Parameter	Matrix	Value	Reference
Enantiomeric Composition	Commercial Quizalofop-P-tefuryl	85% (R)-enantiomer, 15% (S)-enantiomer	[3][6]
Enantiomeric Fraction (EFM)	Commercial Quizalofop-P-ethyl	~0.6% (S)-enantiomer	[7]
Half-life (DT50)	Quizalofop-P-ethyl in soil	0.04 - 13.1 days	[3]
Half-life (DT50)	Quizalofop-acid in acidic soil	11 - 21 days	[8]
Half-life (DT50)	Racemic quizalofop-ethyl in soil	S-enantiomer degrades slightly faster than R-enantiomer	[8]

Enantioselective Ecotoxicity

The differential bioactivity of quizalofop enantiomers can also extend to non-target organisms, leading to enantioselective toxicity. While specific data for **Quizalofop-P-tefuryl** enantiomers is limited, studies on the related quizalofop-ethyl and its acid metabolite provide insights into this phenomenon. For instance, racemic quizalofop-ethyl and quizalofop-acid were found to be more toxic to the earthworm *Eisenia foetida* than their respective P-enantiomers.[9]

Experimental Protocols

Chiral Separation and Analysis by HPLC-MS/MS

Objective: To separate and quantify the enantiomers of **Quizalofop-P-tefuryl** and its metabolite, quizalofop-acid.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
- Chiral stationary phase column (e.g., Lux Cellulose-2 or (R, R) Whelk-O 1).

Procedure:

- Sample Preparation (QuEChERS method for soil): a. Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 1 minute. d. Add the contents of a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate). e. Shake vigorously for 1 minute. f. Centrifuge at $\geq 3000 \times g$ for 5 minutes. g. Take an aliquot of the supernatant for cleanup. h. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). i. Vortex for 30 seconds. j. Centrifuge at high speed for 2 minutes. k. The resulting supernatant is ready for LC-MS/MS analysis.
- HPLC Conditions:
 - Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid) is typically used.
 - Flow Rate: 0.5 mL/min.
 - Column Temperature: 25°C.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes may be used depending on the analyte.

- Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each enantiomer.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of quizalofop enantiomers on ACCase.

Principle: This assay measures the activity of ACCase by quantifying the conversion of acetyl-CoA to malonyl-CoA. The inhibition of this reaction by quizalofop is then determined. A colorimetric method is described below.

Materials:

- Partially purified ACCase enzyme extract from a susceptible plant species.
- Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MgCl₂, 50 mM KCl).
- Substrates: Acetyl-CoA, ATP, and NaHCO₃.
- Colorimetric detection reagents.

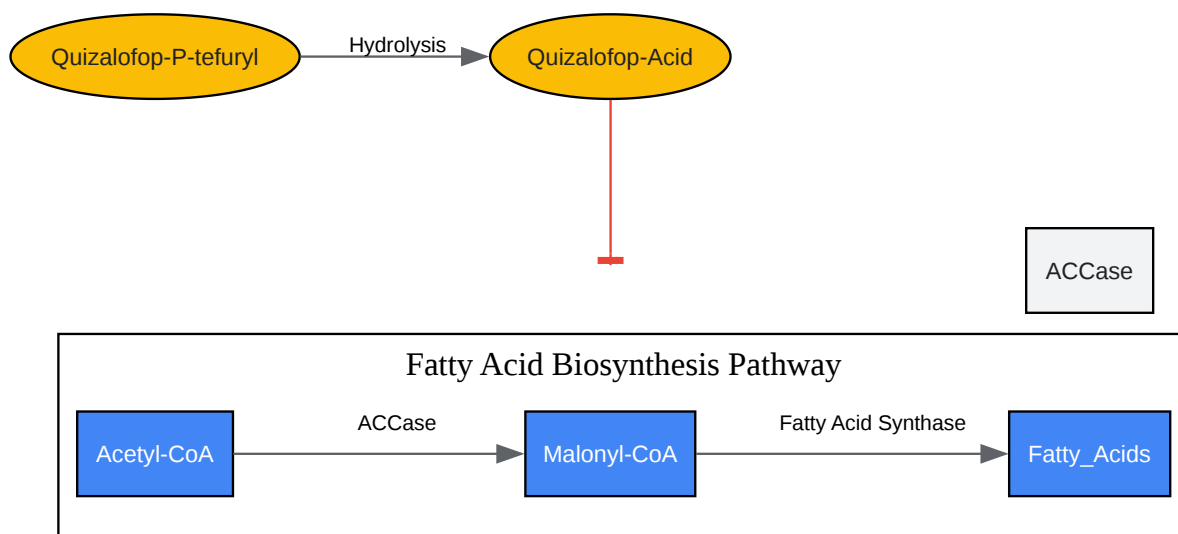
Procedure:

- Prepare a reaction mixture containing the assay buffer, ATP, and NaHCO₃.
- Add varying concentrations of the quizalofop enantiomers (dissolved in a suitable solvent like DMSO) to the reaction mixture.
- Pre-incubate the enzyme with the inhibitors for a short period.
- Initiate the reaction by adding acetyl-CoA.
- Incubate at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction (e.g., by adding acid).
- Quantify the amount of malonyl-CoA produced or the remaining acetyl-CoA using a colorimetric method.

- Calculate the percent inhibition for each concentration and determine the IC50 value.

Visualizations

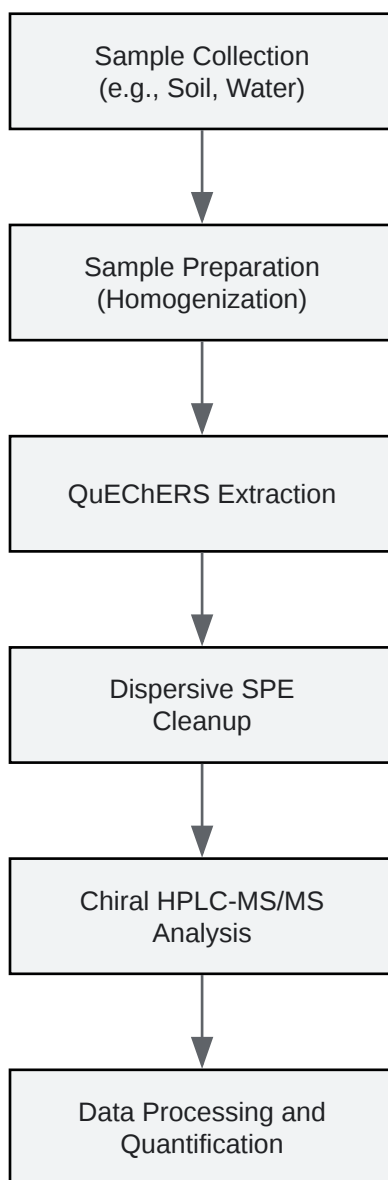
Signaling Pathway of ACCase Inhibition



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Caption: Mechanism of ACCase inhibition by **Quizalofop-P-tefuryl**.

Experimental Workflow for Enantioselective Analysis



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Caption: Workflow for enantioselective analysis of **Quizalofop-P-tefuryl**.

Conclusion

The enantioselective properties of **Quizalofop-P-tefuryl** are a critical aspect of its function and environmental fate. The (R)-enantiomer is the primary contributor to its herbicidal activity through potent inhibition of ACCase. The differential metabolism and degradation of the enantiomers in various environmental compartments underscore the importance of enantiomer-specific analysis in risk assessment and regulatory monitoring. The protocols and data

presented in this guide provide a valuable resource for researchers and professionals working to further elucidate the complex behavior of this chiral herbicide. Future research should focus on generating more comprehensive enantioselective toxicity data for non-target organisms to enable a more complete environmental risk assessment.

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